molecular formula C13H12N4OS B11684708 6-methyl-4-((E)-((E)-3-phenylallylidene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

6-methyl-4-((E)-((E)-3-phenylallylidene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Katalognummer: B11684708
Molekulargewicht: 272.33 g/mol
InChI-Schlüssel: GLYBEFLBGZAGKM-KBEUXKDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one is a complex organic compound with a unique structure that includes a triazine ring, a phenylprop-2-en-1-ylidene group, and a sulfanylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a triazine derivative with a phenylprop-2-en-1-ylidene amine in the presence of a sulfurizing agent. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism by which 6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene derivatives: These compounds share the sulfur-containing heterocycle and have similar applications in medicinal chemistry.

    Triazine derivatives: Compounds with a triazine ring structure are widely studied for their diverse biological activities.

Uniqueness

6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one is unique due to its combination of a triazine ring with a phenylprop-2-en-1-ylidene group and a sulfanylidene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C13H12N4OS

Molekulargewicht

272.33 g/mol

IUPAC-Name

6-methyl-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H12N4OS/c1-10-12(18)17(13(19)16-15-10)14-9-5-8-11-6-3-2-4-7-11/h2-9H,1H3,(H,16,19)/b8-5+,14-9+

InChI-Schlüssel

GLYBEFLBGZAGKM-KBEUXKDCSA-N

Isomerische SMILES

CC1=NNC(=S)N(C1=O)/N=C/C=C/C2=CC=CC=C2

Kanonische SMILES

CC1=NNC(=S)N(C1=O)N=CC=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.